molecular formula C15H12ClNOS B11701150 2-(2-Chlorophenyl)-3-phenyl-1,3-thiazolidin-4-one

2-(2-Chlorophenyl)-3-phenyl-1,3-thiazolidin-4-one

Cat. No.: B11701150
M. Wt: 289.8 g/mol
InChI Key: QGFPEPYSUQXZDI-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-3-phenyl-1,3-thiazolidin-4-one is a thiazolidinone derivative characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. Its structure features a 2-chlorophenyl group at position 2 and a phenyl group at position 3 of the thiazolidinone core. The compound has been synthesized via condensation reactions involving thioglycolic acid and Schiff bases under microwave irradiation or reflux conditions . Key physicochemical properties include a melting point of 172.3–173.0°C, IR absorption bands at 758.85 cm⁻¹ (C-Cl stretch) and 617.10 cm⁻¹ (C-S stretch), and a UV λmax at 252 nm in acetonitrile . Elemental analysis confirms its molecular formula (C16H14ClNO3S2) with a mass of 369.41 [M+H]⁺ .

Properties

Molecular Formula

C15H12ClNOS

Molecular Weight

289.8 g/mol

IUPAC Name

2-(2-chlorophenyl)-3-phenyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C15H12ClNOS/c16-13-9-5-4-8-12(13)15-17(14(18)10-19-15)11-6-2-1-3-7-11/h1-9,15H,10H2

InChI Key

QGFPEPYSUQXZDI-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(S1)C2=CC=CC=C2Cl)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

General Reaction Mechanism

The most widely employed method involves the cyclocondensation of 2-chlorobenzaldehyde, aniline, and thioglycolic acid. This one-pot reaction proceeds via imine intermediate formation, followed by nucleophilic attack of the thiol group and subsequent cyclization. The general pathway is:

2-Chlorobenzaldehyde+Aniline+Thioglycolic AcidCatalyst2-(2-Chlorophenyl)-3-phenyl-1,3-thiazolidin-4-one\text{2-Chlorobenzaldehyde} + \text{Aniline} + \text{Thioglycolic Acid} \xrightarrow{\text{Catalyst}} \text{this compound}

Catalytic Systems and Optimization

The choice of catalyst significantly impacts reaction efficiency. β-Cyclodextrin-SO3_3H, a green catalyst, has demonstrated superior performance in aqueous media. In a model reaction, 10 mol% of β-cyclodextrin-SO3_3H yielded 80% product within 1 hour under reflux conditions. Comparative studies of catalysts are summarized in Table 1.

Table 1: Catalyst Screening for Cyclocondensation

CatalystTime (h)Yield (%)
β-Cyclodextrin-SO3_3H180
Sulfamic acid820
p-TSA930
Piperidine ammonium acetate1130

Solvent selection also plays a critical role. Water, as a green solvent, outperformed organic solvents like ethanol and acetonitrile, achieving higher yields (80% vs. 50–65%).

Procedure

  • Reactants : 2-Chlorobenzaldehyde (1 mmol), aniline (1 mmol), thioglycolic acid (1.5 mmol).

  • Catalyst : β-Cyclodextrin-SO3_3H (10 mol%).

  • Conditions : Reflux in water (5 mL) for 1 hour.

  • Work-up : Extraction with ethyl acetate, filtration, and recrystallization from ethanol.

Bromo-acetyl Bromide-Mediated Cyclization

Alternative Pathway

A patent-described method utilizes bromo-acetyl bromide to construct the thiazolidinone ring. This approach avoids thioglycolic acid, instead relying on bromo-acetyl intermediates:

2-Chlorophenyl isothiocyanate+Bromo-acetyl BromidePyridineThiazolidinone\text{2-Chlorophenyl isothiocyanate} + \text{Bromo-acetyl Bromide} \xrightarrow{\text{Pyridine}} \text{Thiazolidinone}

Detailed Protocol

  • Reactants : 2-Chlorophenyl isothiocyanate (14.8 mmol), bromo-acetyl bromide (14.8 mmol).

  • Base : Pyridine (30.3 mmol) in dichloromethane at 0–5°C.

  • Cyclization : Stirred at 20°C for 15 minutes, followed by aqueous work-up and solvent evaporation.

  • Yield : ~70–75% (estimated from analogous reactions in the patent).

This method is advantageous for substrates sensitive to acidic conditions but requires stringent temperature control.

DCC-Mediated Coupling for Sulfonyl Derivatives

Adaptation for Non-Sulfonyl Analogs

While initially developed for sulfonyl-containing thiazolidinones, the DCC (N,N'-dicyclohexylcarbodiimide) coupling method can be modified for phenyl-substituted derivatives. The reaction involves:

2-Chlorophenylamine+Phenylacetic AcidDCCIntermediateThioglycolic AcidThiazolidinone\text{2-Chlorophenylamine} + \text{Phenylacetic Acid} \xrightarrow{\text{DCC}} \text{Intermediate} \xrightarrow{\text{Thioglycolic Acid}} \text{Thiazolidinone}

Limitations and Adjustments

  • Sulfonyl vs. Phenyl Groups : The original protocol produces 3-(tosyl) derivatives. Replacing tosyl chloride with phenylacetyl chloride necessitates adjusted stoichiometry.

  • Yield : Unoptimized yields for phenyl analogs range from 40–50%, lower than cyclocondensation methods.

Comparative Analysis of Methods

Table 2: Method Comparison

MethodCatalyst/SolventTime (h)Yield (%)Advantages
Cyclocondensationβ-CD-SO3_3H/H2_2O180Green chemistry, high yield
Bromo-acetyl bromidePyridine/CH2_2Cl2_20.570–75Avoids acidic conditions
DCC couplingDCC/EtOH9–1040–50Applicable to diverse substrates

Optimization and Scalability

Catalyst Reusability

β-Cyclodextrin-SO3_3H retains 75% activity after five cycles, making it cost-effective for large-scale synthesis.

Molar Ratios

Excess thioglycolic acid (1.5 equivalents) ensures complete cyclization, while a 1:1 aldehyde-to-amine ratio minimizes side products .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The chlorine atom on the 2-chlorophenyl group activates the aromatic ring toward electrophilic substitution. The ortho/para-directing nature of chlorine facilitates reactions such as nitration and sulfonation.

Reaction TypeConditionsPosition of SubstitutionProduct YieldReference
NitrationHNO₃/H₂SO₄, 0–5°CPara to chlorine78%
SulfonationH₂SO₄ (fuming), 120°COrtho to chlorine65%

Nucleophilic Substitution

The chlorine substituent can act as a leaving group in SNAr (nucleophilic aromatic substitution) reactions under basic conditions.

NucleophileBaseSolventTemperatureProduct StructureYieldReference
NaOHK₂CO₃DMF80°C2-Hydroxyphenyl derivative82%
NH₃Et₃NEthanolReflux2-Aminophenyl analogue75%

Oxidation of the Thiazolidine Ring

The sulfur atom in the thiazolidine ring undergoes oxidation to form sulfoxide or sulfone derivatives.

Oxidizing AgentConditionsProductDiastereomeric RatioReference
H₂O₂ (30%)Acetic acid, 60°C, 4 htrans-1-Oxide derivative95:5 (trans:cis)
mCPBACH₂Cl₂, 0°C, 2 h1,4-Dione (sulfone)N/A

The trans configuration between the sulfoxide oxygen and the 2-chlorophenyl group is thermodynamically favored due to reduced steric hindrance .

Ring-Opening Reactions

The thiazolidine ring undergoes cleavage under acidic or basic conditions:

  • Acidic Hydrolysis :
    Concentrated HCl (reflux, 8 h) opens the ring to yield 2-chlorobenzamide and phenylthioacetate.

    C15H11ClN2OS+H2O2-Cl-C6H4CONH2+C6H5SCH2CO2H\text{C}_{15}\text{H}_{11}\text{ClN}_2\text{OS} + \text{H}_2\text{O} \rightarrow \text{2-Cl-C}_6\text{H}_4\text{CONH}_2 + \text{C}_6\text{H}_5\text{SCH}_2\text{CO}_2\text{H}
  • Basic Conditions :
    NaOH (10%, 100°C, 6 h) produces 2-chlorophenylglycine and thioglycolic acid derivatives.

Cycloaddition and Cross-Coupling Reactions

The compound participates in transition-metal-catalyzed cross-couplings:

Reaction TypeCatalystConditionsProductYieldReference
Suzuki CouplingPd(PPh₃)₄DME, 80°C, 12 hBiaryl-substituted thiazolidinone68%
Click ChemistryCuI, TBTADMF, RT, 24 hTriazole-linked hybrid85%

Functionalization at the Carbonyl Group

The 4-keto group reacts with nucleophiles:

ReagentConditionsProductApplicationReference
NH₂NH₂·H₂OEthanol, reflux, 6 hHydrazone derivativeAnticancer screening
CH₃MgBrTHF, 0°C to RT, 2 hTertiary alcohol analogueSynthetic intermediate

Catalytic Modifications

Green chemistry approaches using recoverable catalysts:

CatalystSolventTemperatureReaction TimeYieldReference
OImDSA (acidic)H₂ORT1 h92%
Nano-Fe₃O₄Solvent-free70°C45 min88%

Scientific Research Applications

Anticancer Activity

Thiazolidin-4-one derivatives, including 2-(2-Chlorophenyl)-3-phenyl-1,3-thiazolidin-4-one, have shown promising anticancer properties. Recent studies indicate that these compounds can inhibit the proliferation of various cancer cell lines through several mechanisms.

Case Studies

  • In Vitro Studies : A study reported that this compound demonstrated significant cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines with IC50 values of 0.54 µM and 0.24 µM respectively .
  • Mechanistic Insights : The compound's ability to inhibit CDK2 was highlighted, showcasing its potential as a lead compound for developing new anticancer therapies .

Antimicrobial Activity

The antimicrobial properties of thiazolidin-4-one derivatives are well-documented. These compounds exhibit activity against a range of pathogens, including bacteria and fungi.

Research Findings

  • Broad Spectrum Activity : Thiazolidinone derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria.
  • Structure-Activity Relationship (SAR) : Variations in substituents significantly influence antimicrobial activity. For instance, the introduction of electron-withdrawing groups has been associated with enhanced efficacy against specific bacterial strains .

Other Pharmacological Activities

Beyond anticancer and antimicrobial applications, this compound has been investigated for several other pharmacological activities:

  • Anti-inflammatory Activity : Some studies indicate that thiazolidinone derivatives can mitigate inflammation by inhibiting key inflammatory mediators.
  • Antioxidant Properties : The compound exhibits significant antioxidant activity, which is beneficial in reducing oxidative stress-related damage in cells .
  • Antidiabetic Potential : Certain thiazolidinone derivatives are being explored for their ability to enhance insulin sensitivity and reduce blood glucose levels .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinone derivatives is heavily influenced by their structural modifications. Key findings include:

Substituent PositionBiological Activity Impact
Position 2Enhances anticancer activity
Position 5Increases antioxidant capacity

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Activity TypeObserved Effects
AnticancerSignificant cytotoxicity against various cell lines
AntimicrobialEffective against multiple bacterial strains
Anti-inflammatoryReduces inflammation markers
AntioxidantScavenges free radicals
AntidiabeticImproves insulin sensitivity

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-3-phenyl-1,3-thiazolidin-4-one involves its interaction with biological targets. The compound can bind to specific enzymes or receptors, inhibiting their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .

Comparison with Similar Compounds

Key Trends :

  • Electron-withdrawing groups (e.g., Cl at position 2) enhance antibacterial activity .
  • Bulky substituents (e.g., methoxybenzothiazole in 6b) improve antifungal properties .

Anticancer Activity

Comparative studies against Dalton’s lymphoma ascites (DLA) cells highlight substituent-dependent cytotoxicity:

Compound Name Substituents (Position) Inhibition at 100 µg/mL In Vivo ILS (%) Reference
This compound 2-Cl, 3-Ph 73% (In vitro) Not tested
4a () 3,4-dimethylphenylimino 100% (In vitro) 88.23%
4c () 1,3-thiazol-2-ylimino 95% (In vitro) Not reported
4g () 2,6-dimethylphenylimino 62% (In vitro) Not reported

Structure-Activity Relationship (SAR) :

  • Imine substituents (e.g., 3,4-dimethylphenyl in 4a) significantly boost potency due to enhanced hydrophobic interactions with cancer cell membranes .
  • Chlorophenyl derivatives show moderate activity but lack the efficacy of imino-substituted analogs .

Anti-Inflammatory Activity

Thiazolidinones with electron-donating groups demonstrate improved anti-inflammatory profiles:

Compound Name Substituents (Position) Paw Edema Inhibition (%) Reference
This compound 2-Cl, 3-Ph Not tested
15 () 5-Br, 2-fluorophenyl 85% (vs. phenylbutazone)
16 () 4-methoxycyclohexadienylidene 90% (vs. indomethacin)

Key Insight :

  • Methoxy and bromo substituents enhance anti-inflammatory effects by modulating COX-2 enzyme inhibition .

Physicochemical and Spectral Comparisons

Property This compound 2-(4-Chlorophenyl)-3-phenyl analog (5g) 3-(4-Methylphenyl)-2-thioxo analog ()
Melting Point (°C) 172.3–173.0 172–174 215–217
IR C=O Stretch (cm⁻¹) 1596.77 1665 1649
UV λmax (nm) 252 Not reported Not applicable
Crystallography Not resolved Monoclinic system (SHELX refinement) Orthorhombic system

Note: The 2-chlorophenyl isomer exhibits a lower melting point than its 4-chlorophenyl counterpart, suggesting differences in crystal packing .

Biological Activity

2-(2-Chlorophenyl)-3-phenyl-1,3-thiazolidin-4-one is a compound belonging to the thiazolidinone class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties, supported by relevant research findings.

Chemical Structure and Properties

The compound features a thiazolidinone core with a chlorophenyl and phenyl substituent, which influences its biological activity through electronic and steric effects. The presence of the chlorine atom enhances its lipophilicity and potential interactions with biological targets.

1. Antimicrobial Activity

Thiazolidinone derivatives, including this compound, have shown significant antimicrobial properties against various bacterial and fungal strains. Research indicates that these compounds can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Efficacy of Thiazolidinones

CompoundBacterial StrainInhibition (%)
This compoundE. coli88.46
S. aureus91.66
Other ThiazolidinonesVariousVaries

2. Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro against several cancer cell lines. Studies have demonstrated its ability to inhibit cell proliferation in lung (NCI-H460), breast (MCF7), and CNS (SF-268) cancer cell lines. The compound exhibited a significant growth inhibition with a GI50 value of 1.73 µM against the COLO 205 colon cancer cell line .

Table 2: Anticancer Activity Data

Cell LineGI50 (µM)TGI (µM)LC50 (µM)
COLO 2051.73--
NCI-H460---
MCF7---

3. Anti-inflammatory Activity

The compound exhibits anti-inflammatory properties by inhibiting enzymes involved in inflammatory pathways. It has been shown to reduce carrageenan-induced edema in animal models, indicating its potential as an anti-inflammatory agent .

The mechanism of action for this compound involves interactions with various molecular targets:

  • Enzyme Inhibition : It inhibits specific enzymes related to inflammation and cancer progression.
  • Cell Signaling Modulation : The compound can interfere with cellular signaling pathways that promote tumor growth and inflammation.

Case Study 1: Antiviral Activity

In a study evaluating thiazolidinone derivatives for anti-HIV activity, certain compounds displayed promising results as effective inhibitors of HIV replication . The structure-activity relationship indicated that modifications at the phenyl ring significantly influenced antiviral potency.

Case Study 2: In Vitro Studies on Toxoplasmosis

Research on thiazolidine derivatives demonstrated that some compounds exhibited superior activity against Toxoplasma gondii, outperforming standard treatments like sulfadiazine . This highlights the potential for developing new therapeutic agents targeting parasitic infections.

Q & A

Basic: What are the common synthetic routes for preparing 2-(2-Chlorophenyl)-3-phenyl-1,3-thiazolidin-4-one, and how do reaction conditions influence yield and purity?

Methodological Answer:
The compound is typically synthesized via a cyclocondensation reaction between substituted aromatic aldehydes and thiourea derivatives. Key steps include:

  • Step 1 : Formation of a Schiff base intermediate through the reaction of 2-chlorobenzaldehyde with ammonium thiocyanate.
  • Step 2 : Cyclization using chloroacetyl chloride under basic conditions to form the thiazolidinone ring .
  • Catalyst Optimization : Green chemistry approaches, such as β-cyclodextrin-SO3_3H under solvent-free conditions, improve yields (up to 85%) and reduce reaction time (2–5 hours) by enhancing regioselectivity .
  • Critical Factors : Solvent choice (e.g., ethanol vs. solvent-free), temperature (70–100°C), and stoichiometric ratios (1:1.5 for thioglycolic acid) significantly affect purity, as confirmed by HPLC and TLC .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD) : Resolves bond lengths (e.g., C–S: 1.68–1.72 Å) and dihedral angles (e.g., 92.5–125.2° between aromatic rings) with an R-factor < 0.07 .
  • Spectroscopy :
    • NMR : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., δ 7.2–7.8 ppm for aromatic protons).
    • IR : Stretching vibrations at 1680–1700 cm1^{-1} confirm the C=O group .
  • Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., m/z 425.35 for C18_{18}H14_{14}Cl2_2N2_2O2_2S2_2) .

Advanced: How can researchers resolve contradictions between computational modeling and experimental crystallographic data for thiazolidinone derivatives?

Methodological Answer:

  • Validation Metrics : Compare computed (DFT/B3LYP) and experimental bond lengths/angles. Discrepancies >0.05 Å require recalibration of basis sets (e.g., 6-31G(d) vs. cc-pVTZ) .
  • Torsional Adjustments : Adjust dihedral angles (e.g., γ = 105.89° in triclinic crystals) using software like Mercury to align with SCXRD data .
  • Data-to-Parameter Ratio : Ensure a ratio >13:1 to minimize overfitting in crystallographic refinement .

Advanced: What strategies optimize the antimicrobial activity of this compound through structural modifications?

Methodological Answer:

  • Electron-Withdrawing Groups : Introduce nitro (-NO2_2) or trifluoromethyl (-CF3_3) groups at the para position to enhance bacterial membrane penetration (MIC: 8–16 µg/mL against S. aureus) .
  • Heterocyclic Additions : Fuse 1,3,4-thiadiazole rings to improve π-π stacking with microbial enzymes (IC50_{50}: 12 µM for E. coli DNA gyrase) .
  • Bioisosteric Replacement : Replace the chlorophenyl group with a 4-methoxyphenyl moiety to reduce cytotoxicity (HeLa cell viability >80% at 50 µM) .

Basic: What are the key considerations in designing solvent-free or green chemistry approaches for synthesizing this compound?

Methodological Answer:

  • Catalyst Selection : β-cyclodextrin-SO3_3H (10 mol%) enhances reaction efficiency via supramolecular catalysis, reducing energy barriers by 15–20% .
  • Temperature Control : Maintain 80–90°C to prevent side reactions (e.g., oxidation of thiazolidinone to thiazole).
  • Workup : Use aqueous ethanol for recrystallization to achieve >98% purity (melting point: 182–184°C) .

Advanced: How does the electronic nature of substituents on the phenyl rings affect the compound's biological activity?

Methodological Answer:

  • Hammett Analysis : Electron-withdrawing groups (σ+^+ > 0.5) increase electrophilicity, enhancing kinase inhibition (e.g., IC50_{50} = 3.2 µM for CDK2) .
  • QSAR Modeling : Use CoMFA to correlate ClogP values (2.5–4.0) with antibacterial potency (R2^2 = 0.89) .
  • π-Donor Effects : Methoxy groups (-OCH3_3) improve DNA intercalation (ΔTm = 4.2°C) via charge-transfer interactions .

Basic: What analytical methods are used to assess the purity and stability of this compound under different storage conditions?

Methodological Answer:

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water) detects impurities <0.5% .
  • Thermal Analysis : DSC reveals decomposition onset at 220°C, indicating stability at room temperature .
  • Accelerated Stability Testing : Store at 40°C/75% RH for 6 months; monitor degradation via TLC (Rf_f = 0.65 in ethyl acetate/hexane) .

Advanced: How can researchers address discrepancies in biological activity data across different studies?

Methodological Answer:

  • Assay Standardization : Use CLSI guidelines for antimicrobial testing (e.g., fixed inoculum size: 1×105^5 CFU/mL) .
  • Cell Line Validation : Compare activity in S. aureus ATCC 25923 vs. clinical isolates to account for strain variability .
  • Statistical Reconciliation : Apply ANOVA to pooled data (p < 0.05) and report 95% confidence intervals for IC50_{50} values .

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